tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride is a chemical compound classified within the piperazine derivatives, which are characterized by a six-membered ring containing two nitrogen atoms. This compound, with the CAS number 1217456-63-7, has garnered interest in pharmaceutical chemistry due to its potential applications in drug development and synthesis of complex organic molecules.
This compound is sourced from various chemical suppliers and research databases, including Chemsrc and BenchChem, where it is listed alongside its molecular formula and molecular weight of approximately 278.82 g/mol . It falls under the broader category of heterocyclic compounds, specifically those containing nitrogen heteroatoms.
The synthesis of tert-butyl 2-isobutylpiperazine-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common method includes:
This method allows for high yields and purity of the desired product, often exceeding 90% .
The molecular structure of tert-butyl 2-isobutylpiperazine-1-carboxylate hydrochloride can be represented as follows:
The structural representation can be visualized using SMILES notation: Cl.CC(C)CC1N(CCNC1)C(=O)OC(C)(C)C
.
tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride can participate in various chemical reactions:
These reactions make it a versatile intermediate in organic synthesis .
The mechanism of action for tert-butyl 2-isobutylpiperazine-1-carboxylate hydrochloride primarily involves its interaction with biological targets such as receptors or enzymes. Upon binding to specific sites, it may modulate their activity, influencing various biochemical pathways. This property is particularly valuable in drug development, where it may exhibit antimicrobial or anticancer activities.
tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride has several applications in scientific research:
The versatility of this compound makes it a significant player in both academic research and industrial applications .
CAS No.: 6740-85-8
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.: 951163-61-4